molecular formula C7H4N2O5S B8582095 4-Nitrobenzenesulfonylisocyanate

4-Nitrobenzenesulfonylisocyanate

Cat. No.: B8582095
M. Wt: 228.18 g/mol
InChI Key: BXLRBPNDOBBLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzenesulfonylisocyanate (CAS 5769-16-4) is a chemical reagent utilized in synthetic organic chemistry, particularly for facilitating the Lossen rearrangement pathway . This compound is highly valued for its role in the efficient, one-pot conversion of hydroxamic acids into isocyanates, which are versatile precursors to carbamate and urea derivatives . Its application is critical in minimizing the formation of undesired hydroxamate-isocyanate dimers, a common side reaction that can limit the yield and efficiency of the rearrangement process . The use of this reagent, often in conjunction with catalysts like N-methylimidazole (NMI), enables the synthesis of aromatic and aliphatic carbamates under notably mild conditions, sometimes at temperatures as low as 0°C . This makes it a superior alternative to more harsh traditional methods like the Hofmann or Curtius rearrangements, especially for the derivatization of complex natural products or substrates with sensitive functional groups . The resulting carbamates and ureas are important structural motifs with significant relevance in the development of pharmaceutical and agrochemical compounds . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses. Researchers should handle this moisture-sensitive compound with appropriate safety precautions.

Properties

Molecular Formula

C7H4N2O5S

Molecular Weight

228.18 g/mol

IUPAC Name

4-nitro-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C7H4N2O5S/c10-5-8-15(13,14)7-3-1-6(2-4-7)9(11)12/h1-4H

InChI Key

BXLRBPNDOBBLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Carbonyl/Benzyl/Phenyl Groups

The presence of a sulfonyl group distinguishes 4-nitrobenzenesulfonylisocyanate from analogs like 4-nitrobenzoylisocyanate (carbonyl linker) and 4-nitrobenzyl isocyanate (benzyl linker). Key differences include:

  • Reactivity : Sulfonyl groups are stronger electron-withdrawing groups than carbonyl or benzyl groups, enhancing the electrophilicity of the isocyanate moiety. This increases reactivity toward nucleophiles like amines or alcohols .
  • Stability : Sulfonyl-linked isocyanates may exhibit lower thermal stability compared to benzyl or phenyl isocyanates due to the electron-deficient nature of the sulfonyl group .
Compound Name CAS Number Key Substituent Reactivity Profile
4-Nitrobenzenesulfonylisocyanate Not provided -SO₂- High (strong electrophile)
4-Nitrobenzoylisocyanate [4461-37-4] -CO- Moderate (carbonyl electrophile)
4-Nitrobenzyl Isocyanate [63289-53-2] -CH₂- Lower (weaker electron withdrawal)

Nitro-Substituted Phenyl Isocyanates

4-Nitrophenyl isocyanate ([100-28-7]) shares the nitro-phenyl motif but lacks the sulfonyl linker. Comparisons include:

  • Applications : 4-Nitrophenyl isocyanate is widely used in peptide synthesis and as a derivatizing agent, whereas sulfonyl isocyanates are preferred for creating sulfonamides or sulfonylurea derivatives .
  • Solubility: The sulfonyl group in 4-nitrobenzenesulfonylisocyanate may reduce solubility in non-polar solvents compared to 4-nitrophenyl isocyanate .

Isocyanate vs. Isothiocyanate Derivatives

Nitroscanate (4-(4-nitrophenoxy)phenyl isothiocyanate) replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS). Key distinctions:

  • Reactivity : Isothiocyanates are less electrophilic than isocyanates, leading to slower reaction kinetics with nucleophiles .
  • Biological Activity : Nitroscanate is an anthelmintic agent, highlighting that isothiocyanates are often utilized in pharmaceuticals, whereas sulfonyl isocyanates are more common in polymer or agrochemical synthesis .

Substituent Position and Electronic Effects

4-Methylbenzenesulfonyl isocyanate () features an electron-donating methyl group instead of nitro. This contrast demonstrates:

  • Electronic Influence : The nitro group in 4-nitrobenzenesulfonylisocyanate increases electrophilicity, while methyl groups reduce it, favoring different reaction pathways .
  • Thermal Stability : Electron-withdrawing nitro groups may lower thermal stability compared to methyl-substituted analogs .

Limitations and Knowledge Gaps

Direct experimental data on 4-nitrobenzenesulfonylisocyanate (e.g., spectroscopic, thermodynamic) are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogs, necessitating further research to validate properties.

Q & A

Q. What are the standard synthetic routes for 4-nitrobenzenesulfonylisocyanate, and how are intermediates characterized?

4-Nitrobenzenesulfonylisocyanate is typically synthesized via sulfonylation of isocyanate precursors. While direct evidence is limited, analogous methods for sulfonyl derivatives (e.g., sulfonyl chlorides) involve reacting sulfonic acids with chlorinating agents like PCl₅ or thionyl chloride. For example, 4-nitrobenzenesulfonyl chloride (mp 75.5–78.5°C) is a common intermediate . Characterization employs melting point analysis, HPLC purity checks (>95%), and spectroscopic methods (FTIR, NMR) to confirm sulfonyl and isocyanate functional groups.

Q. How can researchers ensure purity and stability during storage of nitrobenzenesulfonyl derivatives?

Stability studies on related sulfonyl chlorides recommend storage at 0–6°C under inert conditions due to sensitivity to moisture and thermal decomposition . Purity is validated via HPLC (e.g., >97% for sulfonamides) and monitored periodically. For isocyanates, anhydrous solvents (e.g., dry THF) and desiccants are critical to prevent hydrolysis .

Q. What are the key spectroscopic markers for identifying 4-nitrobenzenesulfonylisocyanate?

Key IR peaks include the isocyanate group (~2270 cm⁻¹, strong) and sulfonyl S=O stretches (~1350–1150 cm⁻¹). In ¹H NMR, aromatic protons from the nitrobenzene ring appear as a doublet (δ 8.3–8.5 ppm), while ¹³C NMR shows distinct sulfonyl carbon signals (~140 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₄N₂O₅S: 244.17 g/mol).

Advanced Research Questions

Q. How does the nitro group influence the reactivity of 4-nitrobenzenesulfonylisocyanate in nucleophilic substitutions?

The electron-withdrawing nitro group enhances electrophilicity at the sulfonylisocyanate center, facilitating reactions with amines, alcohols, or thiols. For example, N-acylation of amines in water using similar sulfonamides achieves >90% yield under mild conditions, attributed to the nitro group’s resonance stabilization of transition states . Competitive reactions (e.g., hydrolysis) are minimized by optimizing pH and temperature .

Q. How can researchers resolve contradictions in product selectivity when using 4-nitrobenzenesulfonylisocyanate under varying conditions?

Contradictions arise from competing pathways (e.g., acylation vs. sulfonylation). For instance, in aqueous media, pH controls nucleophile activation: at pH 7–9, amines react preferentially, while lower pH favors alcohol nucleophiles. Systematic screening of solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., DMAP) can modulate selectivity . Kinetic studies (e.g., time-resolved NMR) help identify dominant mechanisms .

Q. What strategies are effective in crystallizing 4-nitrobenzenesulfonyl derivatives for structural analysis?

Crystallization of nitrobenzenesulfonamides often requires slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures). Single-crystal X-ray diffraction of N-(4-methylbenzoyl)-4-nitrobenzenesulfonamide revealed a monoclinic lattice with hydrogen bonding between sulfonyl oxygen and amide protons, guiding packing predictions for isocyanate analogs . Thermal analysis (DSC/TGA) ensures stability during data collection.

Q. How can computational modeling predict the bioactivity of 4-nitrobenzenesulfonylisocyanate derivatives?

Docking studies (e.g., AutoDock Vina) with sulfonamide inhibitors show that the nitro group enhances binding to enzyme active sites (e.g., carbonic anhydrase) via π-stacking and electrostatic interactions. QSAR models correlate Hammett σ constants of substituents with antimicrobial IC₅₀ values, aiding in rational design .

Methodological Considerations

Q. What protocols mitigate hazards when handling 4-nitrobenzenesulfonylisocyanate?

Safety data for sulfonyl chlorides (e.g., corrosive, moisture-sensitive) recommend PPE (gloves, goggles), fume hoods, and emergency showers. Spills are neutralized with sodium bicarbonate . Isocyanates require additional respiratory protection due to inhalation risks.

Q. How can researchers validate the absence of byproducts in multistep syntheses?

LC-MS and 2D NMR (e.g., HSQC, HMBC) detect trace impurities. For example, residual sulfonic acid in 4-nitrobenzenesulfonamide syntheses is quantified via ion chromatography (<0.5% threshold) . Reaction monitoring with in-situ IR ensures intermediate conversion.

Q. What are the best practices for scaling up 4-nitrobenzenesulfonylisocyanate reactions?

Microreactor systems improve heat dissipation and mixing for exothermic steps (e.g., isocyanate formation). Process optimization using DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, residence time) to maintain >90% yield at gram scale .

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